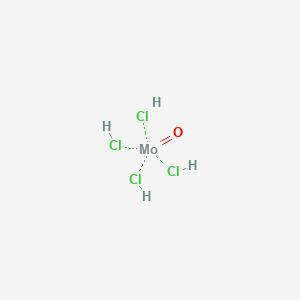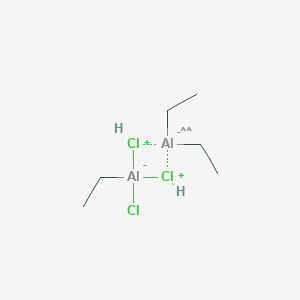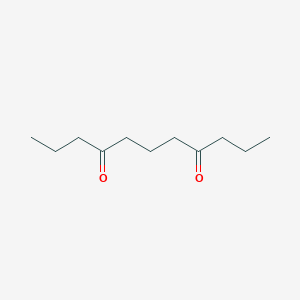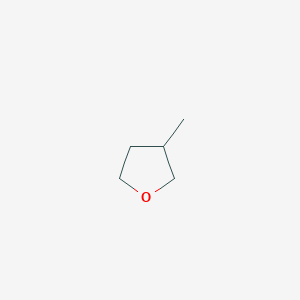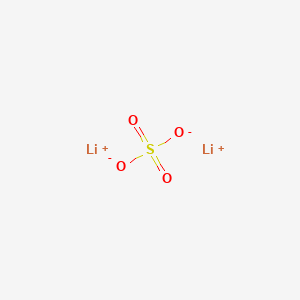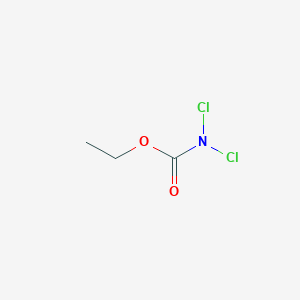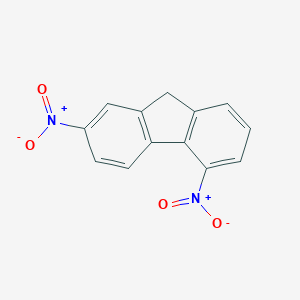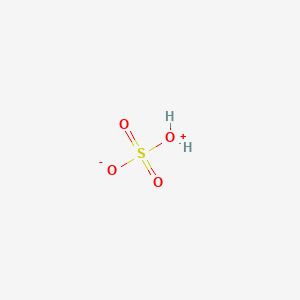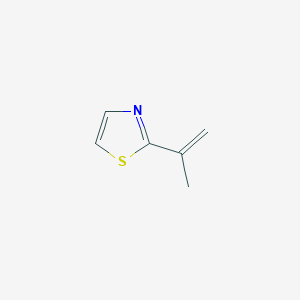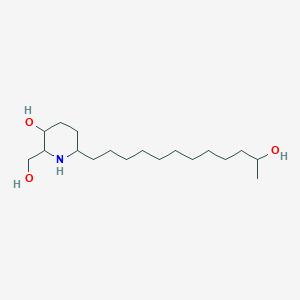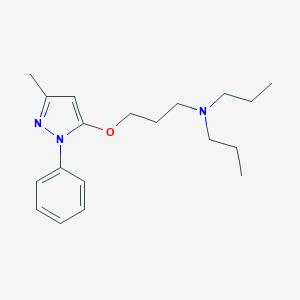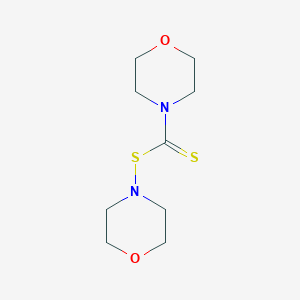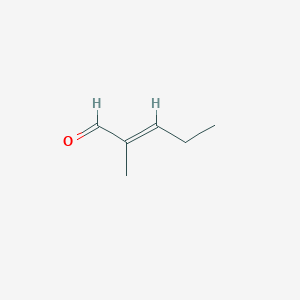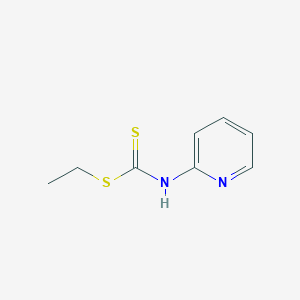
乙基 2-吡啶基二硫代氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-Pyridyldithiocarbamate is a compound associated with various syntheses and applications in the field of chemistry. Its significance lies in its versatility and reactivity, which allow it to participate in numerous chemical reactions and processes.
Synthesis Analysis
The synthesis of Ethyl 2-Pyridyldithiocarbamate involves protective group strategies and chemical reactions that highlight its importance in organic synthesis. Notably, the 2-(2-Pyridyl)ethyl group has been introduced as a new type of protecting group in the synthesis of DNA via phosphoramidite intermediates, demonstrating its stability under various conditions and its ability to be removed under mild conditions without side reactions (Hamamoto, Shishido, & Takaku, 1986).
Molecular Structure Analysis
Ethyl 2-Pyridyldithiocarbamate's molecular structure has been extensively analyzed, revealing insights into its spectroscopic properties and interactions. A combined experimental and theoretical study has provided detailed insights into its synthesis, molecular structure, spectroscopic properties, and the nature of its interactions, highlighting the compound's complex behavior and reactivity (Singh, Kumar, Tiwari, & Rawat, 2013).
Chemical Reactions and Properties
Ethyl 2-Pyridyldithiocarbamate participates in various chemical reactions, including those leading to the synthesis of oligodeoxyribonucleotides and other complex molecules. Its reactivity with different reagents and under various conditions has been a subject of study, contributing to the understanding of its chemical behavior and potential applications in synthesis (Hamamoto, Shishido, Furuta, Takaku, Kawashima, & Takaki, 1989).
科学研究应用
Ethylene and Its Inhibition in Plants
Inhibition of Ethylene Perception in Fruits and Vegetables : Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, highlights its role in investigating the effects of ethylene on ripening and senescence in fruits and vegetables. This has implications for maintaining product quality during storage and transportation, suggesting a potential area where Ethyl 2-Pyridyldithiocarbamate could be researched for similar or related applications in modulating ethylene responses in plants (Watkins, 2006).
Tools to Maintain Postharvest Fruit and Vegetable Quality : Ethylene plays a significant role in the postharvest quality of fruits and vegetables, affecting senescence, ripening, and susceptibility to pathogens. Tools that inhibit ethylene biosynthesis or action, such as polyamines and 1-MCP, are highlighted for their effectiveness in extending shelf-life and maintaining quality. This research area might provide insights into how Ethyl 2-Pyridyldithiocarbamate could be explored for similar purposes (Martínez-Romero et al., 2007).
Ethylene Detection and Measurement
- Current Methods for Detecting Ethylene in Plants : The review on ethylene detection methods in plants covers gas chromatography detection, electrochemical sensing, and optical detection, providing a comprehensive comparison in terms of sensitivity, selectivity, and practical application. Understanding these detection methods is crucial for research involving ethylene or its inhibitors, potentially including Ethyl 2-Pyridyldithiocarbamate, to assess its effects on ethylene-related processes (Cristescu et al., 2013).
Chemical Recycling and Environmental Applications
- Chemical Recycling of Poly(ethylene terephthalate) : Research on the chemical recycling of PET through hydrolysis and glycolysis indicates a broader interest in the recycling and repurposing of polymers. While this does not directly involve Ethyl 2-Pyridyldithiocarbamate, the methodologies and chemical processes discussed could be relevant for studies into the environmental degradation or recycling applications of similar compounds (Karayannidis & Achilias, 2007).
安全和危害
属性
IUPAC Name |
ethyl N-pyridin-2-ylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXHKAIAVJUBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480797 |
Source


|
| Record name | Ethyl 2-Pyridyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Pyridyldithiocarbamate | |
CAS RN |
13037-05-3 |
Source


|
| Record name | Ethyl 2-Pyridyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

